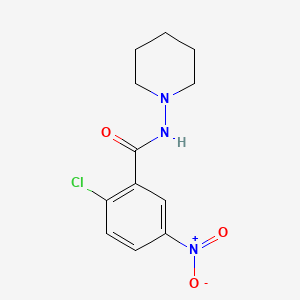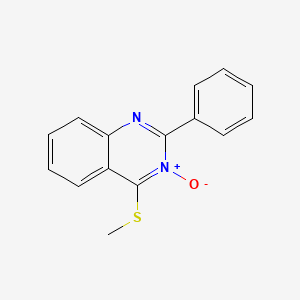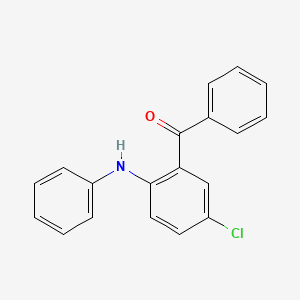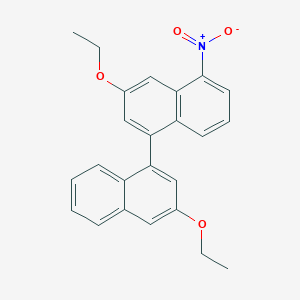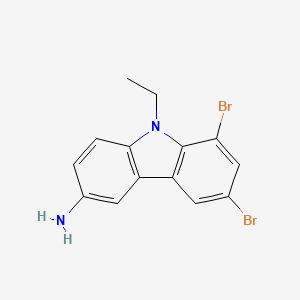
2,3-Bis(tert-butylsulfanyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(tert-butylsulfanyl)pyrazine is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tert-butylsulfanyl)pyrazine typically involves the reaction of pyrazine-2,3-dicarbonitrile with tert-butylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(tert-butylsulfanyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Amines, thiols.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Applications De Recherche Scientifique
2,3-Bis(tert-butylsulfanyl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,3-Bis(tert-butylsulfanyl)pyrazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo intramolecular charge transfer, which influences its reactivity and biological activity. The tert-butylsulfanyl groups play a crucial role in modulating the electronic properties of the pyrazine ring, thereby affecting its interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Bis(tert-butylsulfanyl)pyrazine: Similar structure but with different substitution pattern on the pyrazine ring.
Tetrapyrazinoporphyrazines: Compounds with multiple pyrazine rings and various substituents, used in photophysical studies and as sensors.
Uniqueness
The compound’s ability to undergo intramolecular charge transfer makes it particularly valuable in the development of advanced materials and as a research tool in various scientific fields .
Propriétés
Numéro CAS |
106728-12-5 |
|---|---|
Formule moléculaire |
C12H20N2S2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
2,3-bis(tert-butylsulfanyl)pyrazine |
InChI |
InChI=1S/C12H20N2S2/c1-11(2,3)15-9-10(14-8-7-13-9)16-12(4,5)6/h7-8H,1-6H3 |
Clé InChI |
KXTVWLMLJYFNJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=NC=CN=C1SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


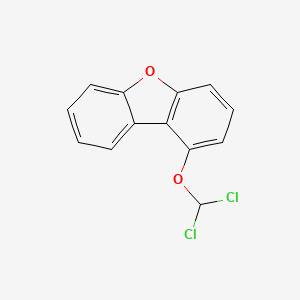
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
silane](/img/structure/B14315003.png)
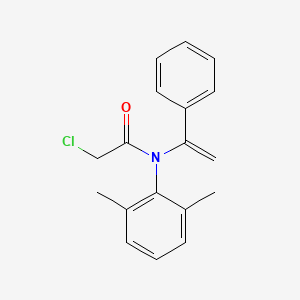
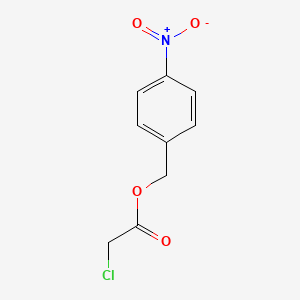
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

